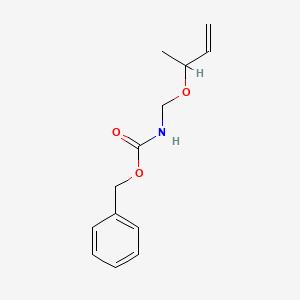
benzyl N-(but-3-en-2-yloxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(but-3-en-2-yloxymethyl)carbamate is an organic compound with the molecular formula C13H17NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a benzyl group and a but-3-en-2-yloxymethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(but-3-en-2-yloxymethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with but-3-en-2-yl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of phosgene or its derivatives. The process requires stringent safety measures due to the toxic nature of phosgene. Alternatively, safer methods using carbon dioxide and alcohols in the presence of catalysts have been developed .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(but-3-en-2-yloxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: this compound can form this compound oxide.
Reduction: The reduction product is benzyl N-(but-3-en-2-yloxymethyl)amine.
Substitution: Substitution reactions yield various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(but-3-en-2-yloxymethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: The compound is studied for its potential as a biochemical probe in enzyme inhibition studies.
Mechanism of Action
The mechanism of action of benzyl N-(but-3-en-2-yloxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction is often reversible, allowing the compound to act as a temporary inhibitor .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the but-3-en-2-yloxymethyl group.
Ethyl N-(but-3-en-2-yloxymethyl)carbamate: Similar but with an ethyl group instead of a benzyl group.
Methyl N-(but-3-en-2-yloxymethyl)carbamate: Similar but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl N-(but-3-en-2-yloxymethyl)carbamate is unique due to the presence of both a benzyl group and a but-3-en-2-yloxymethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
94225-54-4 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl N-(but-3-en-2-yloxymethyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-3-11(2)17-10-14-13(15)16-9-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H,14,15) |
InChI Key |
DUPGHJFKRRBDEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















